molecular formula C9H15NO B1279965 octahydro-1H-quinolizin-1-one CAS No. 10447-21-9

octahydro-1H-quinolizin-1-one

Cat. No. B1279965
CAS RN: 10447-21-9
M. Wt: 153.22 g/mol
InChI Key: PZYWKHHNKKNNFN-UHFFFAOYSA-N
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Description

Octahydro-1H-quinolizin-1-one is a chemical compound with the molecular formula C9H15NO . It is a natural product found in certain organisms .


Molecular Structure Analysis

The molecular structure of octahydro-1H-quinolizin-1-one is characterized by a quinolizine core, which is a type of heterocyclic compound. The InChI code for this compound is 1S/C9H15NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8H,1-7H2 .

Scientific Research Applications

Analgesic Activity

Specific Scientific Field

Medicinal Chemistry

Comprehensive Summary of the Application

Octahydro-1H-quinolizin-1-one has been used in the synthesis of 1-[(1,2,3-triazol-1-yl)methyl]quinolizines based on the alkaloid lupinine . These compounds have shown promising analgesic activity .

Methods of Application or Experimental Procedures

The quinolizine backbone of the alkaloid lupinine was modified by introducing substituted 1,2,3-triazole . Lupinyl azide was formed when NaN3 acted upon the product of the reaction of lupinine with methanesulfonyl chloride . This lupinyl azide, in the reaction with terminal alkynes in the presence of aqueous CuSO4 and sodium ascorbate, forms the corresponding (1S,9aR)-1-[(1,2,3-triazol-1-yl)-methyl]octahydro-1H-quinolizines with various substituents at the C-4 position of the triazole ring .

Results or Outcomes Obtained

1-[(1,2,3-Triazol-1-yl)methyl]octahydroquinolizines containing a hydroxymethyl or 2-hydroxypropan-2-yl substituent at the C-4 position of the triazole ring exhibit pronounced analgesic activity .

C–H Functionalization

Specific Scientific Field

Materials Chemistry and Pharmacology

Comprehensive Summary of the Application

Octahydro-1H-quinolizin-1-one has been used in the synthesis of quinoxalin-2(1H)-ones . These compounds have attracted great interest due to their wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation .

Methods of Application or Experimental Procedures

The quinoxalin-2(1H)-ones are synthesized by heterogeneous catalytic reactions . The reactions involve different types of catalytic materials such as graphitic phase carbon nitride, MOF, COF, ion exchange resin, piezoelectric materials, and microsphere catalysis .

Results or Outcomes Obtained

The heterogeneous catalytic reactions of quinoxalin-2(1H)-ones have led to the construction of C-B/Si/P/R F /X/Se bonds . The reactions have also enriched heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials .

Safety And Hazards

The safety and hazards associated with octahydro-1H-quinolizin-1-one are not explicitly stated in the search results .

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydroquinolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYWKHHNKKNNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484676
Record name Hexahydro-2H-quinolizin-1(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-1H-quinolizin-1-one

CAS RN

10447-21-9
Record name Hexahydro-2H-quinolizin-1(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Yao - 2022 - orbit.dtu.dk
Pseudo-natural products, defined as the non-biogenic fusion of natural product fragments, have emerged as an inspiration for rapidly identifying novel biologically active molecules. We …
Number of citations: 0 orbit.dtu.dk

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